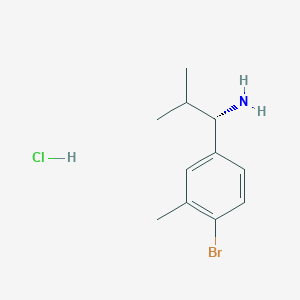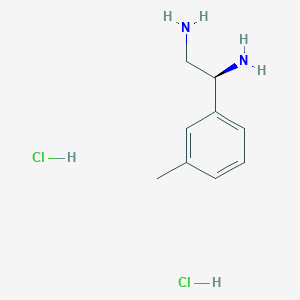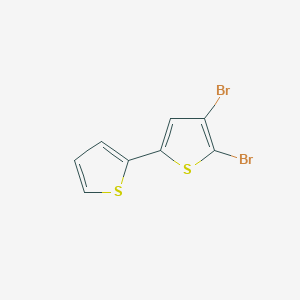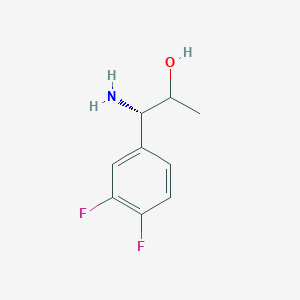![molecular formula C5H4N4O B13050553 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL is a heterocyclic compound that belongs to the class of triazines This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-phenyl-7H-pyrazolo-[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied to yield various derivatives . Another approach includes ultrasonic-assisted synthesis, which has been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production. specific industrial methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which modify its electronic properties and reactivity.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, dimethyl formamide, and various catalysts for cycloaddition reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit different biological and chemical properties. For example, the reaction with thionyl chloride can yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .
Applications De Recherche Scientifique
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinase B (Akt) by binding to its active site and preventing its activation . This inhibition disrupts signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL include:
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and use as a scaffold in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant biological activity.
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C5H4N4O |
|---|---|
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
3,7-dihydropyrrolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-2-6-4(3)7-9-8-5/h1-2H,(H2,6,7,8,10) |
Clé InChI |
OZVLOCVNSKCZIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=O)NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















